molecular formula C18H20FN3O B281874 N-(4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide

N-(4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide

Cat. No.: B281874
M. Wt: 313.4 g/mol
InChI Key: CSFSRFNUWYWNPC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide typically involves the reaction of 4-fluoroaniline with 3-methylbenzoyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it might inhibit a particular enzyme, thereby blocking a metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide
  • N-(4-bromophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide
  • N-(4-methylphenyl)-4-(3-methylphenyl)piperazine-1-carboxamide

Uniqueness

N-(4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as its reactivity and interaction with biological targets. Fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C18H20FN3O

Molecular Weight

313.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C18H20FN3O/c1-14-3-2-4-17(13-14)21-9-11-22(12-10-21)18(23)20-16-7-5-15(19)6-8-16/h2-8,13H,9-12H2,1H3,(H,20,23)

InChI Key

CSFSRFNUWYWNPC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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